Home > Products > Screening Compounds P118615 > 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline - 901264-22-0

1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Catalog Number: EVT-2670043
CAS Number: 901264-22-0
Molecular Formula: C23H16BrN3
Molecular Weight: 414.306
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines, which are known for their diverse biological activities. The compound features a bromophenyl group and a phenyl group attached to a pyrazoloquinoline core, making it of interest in medicinal chemistry and material science. Its unique structure provides potential applications in drug development, particularly in targeting various biological pathways.

Source and Classification
This compound is classified under heterocyclic compounds, specifically as a pyrazoloquinoline derivative. It has been synthesized and studied for its potential pharmacological properties, including anticancer and antimicrobial activities. The synthesis methods and biological evaluations of similar compounds provide insights into its potential applications in pharmaceutical research.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves several steps:

  1. Condensation Reaction: The synthesis often starts with the condensation of 4-bromobenzaldehyde with an appropriate pyrazolone derivative under acidic conditions.
  2. Cyclization: Following the condensation, cyclization occurs, usually facilitated by heating or the use of catalysts such as p-toluenesulfonic acid.
  3. Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels.

Advanced techniques like microwave-assisted synthesis can enhance reaction efficiency and yield by providing uniform heating and reducing reaction times .

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is C19H16BrN3C_{19}H_{16}BrN_3. The compound features:

  • A pyrazoloquinoline core, which consists of a fused pyrazole and quinoline ring system.
  • Bromophenyl group at position 1.
  • Methyl and phenyl groups at positions 7 and 3 respectively.

The structural configuration contributes to its chemical reactivity and biological activity. Detailed characterization can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical transformations:

  • Oxidation Reactions: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form hydroxylated derivatives.
  • Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon, leading to modified structures that may exhibit altered biological properties.
  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, allowing for the introduction of different functional groups that may enhance its pharmacological profile .
Mechanism of Action

The mechanism of action for 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets within cells. It may act by:

  • Inhibiting Enzymatic Activity: The compound could bind to enzymes involved in cell signaling pathways, thereby modulating their activity.
  • Interacting with DNA: Potential interactions with DNA could influence cellular processes such as replication and transcription, leading to anti-proliferative effects.

Research continues to elucidate the precise molecular pathways affected by this compound, which is crucial for understanding its therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline include:

  • Melting Point: Typically determined through differential scanning calorimetry or capillary methods.
  • Solubility: Solubility studies in various solvents can provide insight into its bioavailability.

Chemical properties include:

  • Stability: Stability under various pH conditions and temperatures is essential for formulation development.
  • Reactivity: Reactivity with electrophiles or nucleophiles can be assessed through standard organic reaction conditions.

Quantitative data on these properties helps inform potential applications in drug formulation .

Applications

Scientific Uses

1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has potential applications in several scientific fields:

  • Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound for developing new anticancer or antimicrobial agents.
  • Material Science: Its unique electronic properties may allow for applications in organic electronics or photonic devices.

Further research is necessary to fully explore its biological activities and optimize its chemical properties for specific applications in drug discovery and material innovation .

Introduction to Pyrazolo[4,3-c]Quinoline Scaffolds

Pyrazolo[4,3-c]quinolines represent a privileged class of nitrogen-containing heterocyclic compounds characterized by a fused tricyclic system comprising pyrazole and quinoline rings. This molecular architecture confers significant photophysical properties and diverse biological activities, positioning these scaffolds as valuable templates in pharmaceutical development and materials science. The structural framework allows extensive modification at multiple positions, enabling precise modulation of electronic properties, steric bulk, and intermolecular interactions. The parent structure features the quinoline moiety fused with a pyrazole ring at the 3,4-positions, creating a planar conjugated system that facilitates intercalative binding with biological macromolecules and exhibits intrinsic fluorescence properties useful for sensor applications [1] . The versatility of this scaffold is evidenced by its presence in compounds demonstrating anticancer, antimicrobial, anti-inflammatory, and central nervous system activities, with ongoing research continually expanding its therapeutic applications. Specific structural modifications, particularly at positions 1, 3, 7, and 8, significantly influence both physicochemical properties and biological target engagement, making systematic structure-activity relationship studies essential for optimizing desired pharmacological outcomes [8].

Rationale for Targeting Pyrazoloquinoline Derivatives in Medicinal Chemistry

Pyrazolo[4,3-c]quinoline derivatives have emerged as structurally sophisticated platforms in rational drug design due to their dual capability to engage multiple biological targets while offering favorable drug-like properties. The planar tricyclic system facilitates intercalation into DNA and RNA secondary structures, disrupting replication and transcription processes critical for cancer cell proliferation and microbial viability [4]. This mechanism underpins the significant antiproliferative activity observed against diverse cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7), where specific derivatives demonstrate IC50 values surpassing reference drugs like erlotinib [7]. Simultaneously, the electron-rich heteroaromatic system enables potent inhibition of essential enzymes, particularly protein kinases and topoisomerases, through competitive binding at catalytic ATP sites.

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase represents a prime molecular target for pyrazoloquinoline-based therapeutics, given its overexpression in numerous epithelial-derived malignancies. The planar quinoline moiety inserts into the adenine-binding pocket, forming critical hydrogen bonds with residues in the catalytic cleft (e.g., Thr854, Met793, Thr790), while strategically positioned hydrophobic substituents enhance affinity within adjacent hydrophobic regions I and II of the kinase domain [7]. This binding modality disrupts downstream oncogenic signaling cascades, inducing apoptosis in malignant cells. Beyond oncology, the scaffold's antimicrobial potential manifests through inhibition of microbial DNA gyrase, an essential bacterial type II topoisomerase. The bromophenyl-substituted derivatives exhibit enhanced penetration through microbial membranes and form stabilized complexes with the gyrase-DNA complex, preventing DNA religation and causing lethal double-strand breaks [4].

Table 1: Biological Activities of Pyrazolo[4,3-c]quinoline Derivatives

Biological TargetTherapeutic AreaObserved ActivityStructural Determinants
EGFR Tyrosine KinaseOncologyIC50 0.14-0.18 μM (Compounds 8c, 12d) vs. Lapatinib 0.12 μM [7]Planar heteroaromatic core, Hydrophobic C-3 substituents
DNA Gyrase (Microbial)Anti-infective4-16 fold potency increase vs. Neomycin [4]C-1 Aryl groups, Bromine substitution enhancing DNA intercalation
Cyclooxygenase-2 (COX-2)InflammationSelective inhibition over COX-1 [8]C-6/C-8 bulky hydrophobic groups
Benzodiazepine ReceptorsCNS DisordersAntagonism demonstrated [8]Electron-withdrawing C-1 substituents

The scaffold's drug-likeness is augmented by its balanced lipophilicity, modifiable solubility profile through polar substituents (e.g., ethoxy, methoxy groups at C-8), and metabolic stability imparted by the fused ring system. These attributes collectively validate pyrazolo[4,3-c]quinoline as a multipurpose pharmacophore capable of generating novel therapeutic agents against pressing global health challenges, particularly drug-resistant cancers and antimicrobial-resistant infections [4] [7] [8].

Historical Evolution of Pyrazolo[4,3-c]Quinoline Synthesis and Structural Modifications

The synthetic exploration of pyrazolo[4,3-c]quinolines commenced in the early 20th century, marked by initial structural misassignments that were subsequently corrected through rigorous analytical reinvestigation. The foundational Friedländer condensation approach, involving reactions between o-aminocarbonyl compounds (anthranilaldehydes, o-aminoacetophenones) and pyrazolones, established the earliest reliable routes to this heterocyclic system [1]. These classical methods, while historically significant, suffered from limitations including harsh reaction conditions (temperatures reaching 260°C in melt reactions), moderate yields due to competing side reactions, and restricted substrate scope dictated by the commercial availability of specific o-aminocarbonyl precursors. For instance, Tomasik's pioneering work demonstrated that reactions between anthranilaldehyde and substituted pyrazolones under solvent-free high-temperature conditions yielded pyrazoloquinolines but often required chromatographic separation of regioisomeric intermediates like 4-benzylidene derivatives [1].

The latter half of the 20th century witnessed strategic diversification through cyclocondensation methodologies employing 5-aminopyrazoles with ortho-halogenated aromatic carboxylic acids, enabling regioselective construction of the quinoline ring while introducing halogen handles for downstream functionalization [1] [8]. This approach proved instrumental for generating derivatives halogenated at position 4, serving as precursors for transition metal-catalyzed cross-coupling reactions. The advent of palladium-catalyzed Suzuki-Miyaura couplings in the 1990s revolutionized the field, allowing efficient introduction of diverse aryl, heteroaryl, and alkenyl groups at previously halogenated positions (typically C-6 and C-8) under mild conditions. This catalytic technology facilitated the synthesis of highly decorated derivatives such as 1-(4-chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinoline, characterized crystallographically, confirming the efficacy of this sequential halogenation/cross-coupling strategy for structural diversification [8].

Table 2: Evolution of Synthetic Methodologies for Pyrazolo[4,3-c]quinolines

Time PeriodDominant MethodologyKey Reagents/ConditionsAdvantages/Limitations
1920s-1950sFriedländer Condensationo-Aminocarbonyls + Pyrazolones; 150-260°C (melt or AcOH reflux)Limited substrate scope; Moderate yields; Regioisomeric mixtures
1960s-1980sCyclocondensation of 5-Aminopyrazolesortho-Halogenated benzoic acids; High-temperature cyclodehydrationRegioselective halogenation; Enables further functionalization
1990s-PresentSuzuki-Miyaura Cross-CouplingArylboronic acids + Halopyrazoloquinolines; Pd(PPh3)4, BaseExcellent functional group tolerance; Mild conditions; High yields
2010s-PresentAcid-Catalyzed Annulation/C–O Bond Cleavage(1H-Pyrazol-5-yl)anilines + Ethers; CF3SO3H/TBHPMetal-free; Utilizes ethers as alkyl sources; Good atom economy

Contemporary synthetic innovations emphasize atom economy, operational simplicity, and utilization of readily available building blocks. A notable advancement involves the acid-catalyzed annulation between (1H-pyrazol-5-yl)anilines and ethers via C–O bond cleavage, enabling direct construction of the pyrazolo[4,3-c]quinoline framework without transition metals. This method employs trifluoromethanesulfonic acid (20 mol%) with tert-butyl hydroperoxide (TBHP) as an oxidant in tetrahydrofuran solvent at 80°C, achieving moderate to good yields (up to 65%) with broad functional group tolerance [3]. The reaction proceeds via in situ generation of oxonium ions from ethers under acidic oxidative conditions, followed by electrophilic attack on the aniline moiety and subsequent intramolecular cyclodehydration. This approach exemplifies the ongoing evolution toward sustainable methodologies for accessing structurally complex pyrazoloquinolines, including the target compound 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, typically synthesized via sequential cyclocondensation and cross-coupling or direct acid-catalyzed routes [3] [6].

Role of Bromophenyl and Methyl Substituents in Bioactivity Enhancement

The strategic incorporation of bromine at the C-1 phenyl ring and a methyl group at C-7 in 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline exemplifies rational structure-based design to optimize target engagement and pharmacokinetic properties. Bromine, as a substantial halogen (van der Waals radius: 1.85 Å), profoundly influences molecular recognition and cellular penetration through multiple mechanisms. Its strong electron-withdrawing inductive effect (-σI) coupled with moderate resonance donation (+σR) creates localized polarization within the C-1 aryl ring, enhancing dipole-dipole interactions and permanent dipole-induced dipole forces with complementary binding pockets in biological targets [4] [10]. This polarization facilitates tighter binding within the hydrophobic cleft of EGFR kinase (Region II), as evidenced by improved inhibitory potencies (IC50 values in sub-micromolar range) compared to non-halogenated analogues [7]. Concurrently, bromine's lipophilicity (π value: 0.86) significantly increases the compound's overall log P, promoting passive diffusion through cellular membranes—a critical determinant for intracellular target engagement, particularly in oncology applications where bioavailability influences tumor accumulation.

Crystallographic studies of analogous structures, such as 1-(4-chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinoline, reveal that the C-1 aryl ring adopts a near-perpendicular dihedral angle (approximately 75.2°) relative to the pyrazoloquinoline plane to minimize steric clash between the halogen atom and H-9 (C13) of the core structure [8]. This orthogonal orientation projects the bromine atom into solvent-exposed regions or specific sub-pockets within target proteins, while the bromophenyl moiety itself participates in stabilizing edge-to-face π-π stacking or halogen-π interactions with aromatic residues flanking the active site. Additionally, bromine serves as a versatile synthetic handle for further structural diversification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling late-stage diversification to generate focused libraries from a common halogenated intermediate [6] [8].

Table 3: Structural and Electronic Contributions of Bromophenyl and Methyl Substituents

Substituent PositionStructural/Electronic EffectConsequence on BioactivityExperimental Evidence
C-1 (4-Bromophenyl)- Increased lipophilicity (log P increase ~0.8-1.0) - Orthogonal orientation (dihedral ~75°) - Halogen bonding capability- Enhanced cellular permeability - Improved target affinity via halogen bonding - Prolonged metabolic half-life- Crystallographic dihedral angles [8] - Superior IC50 vs. non-halogenated analogues [4]
C-7 (Methyl)- Weak electron donation (+σI) - Reduced steric hindrance vs. larger groups - Planarity preservation of quinoline ring- Optimized π-stacking with DNA/base pairs - Metabolic stability at benzylic position - Enhanced fluorescence quantum yield- Increased DNA binding constants [4] - Improved fluorescence in cellular imaging

The C-7 methyl group exerts subtler yet crucial influences on molecular properties. As a compact, weakly electron-donating substituent, it minimally perturbs the inherent planarity of the quinoline ring system—a prerequisite for efficient intercalation into DNA or RNA base pairs and π-stacking within enzyme active sites. Unlike bulkier substituents (e.g., phenyl, ethylcarboxylate), the methyl group avoids inducing torsional strain that could diminish binding affinity through reduced molecular rigidity [4]. Spectroscopic analyses indicate that methyl substitution at this position fine-tunes the electronic distribution within the quinoline π-system, potentially enhancing fluorescence quantum yields beneficial for theranostic applications (simultaneous therapy and imaging) [1] [4]. Metabolically, the methyl group exhibits greater stability compared to benzylic protons, reducing susceptibility to oxidative degradation by cytochrome P450 enzymes. This combination of electronic modulation, steric optimization, and metabolic stabilization renders the C-7 methyl group a strategic feature for enhancing both pharmacodynamic and pharmacokinetic profiles in pyrazoloquinoline-based drug candidates [4].

The synergistic interplay between these substituents creates a molecular entity with optimized properties for dual anticancer/antimicrobial activity. The bromophenyl moiety enhances target affinity and cellular penetration, while the methyl group maintains optimal geometry for macromolecular interactions and contributes to metabolic resilience, collectively positioning 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline as a versatile lead compound amenable to further development through structural refinement and biological evaluation.

Properties

CAS Number

901264-22-0

Product Name

1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

IUPAC Name

1-(4-bromophenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline

Molecular Formula

C23H16BrN3

Molecular Weight

414.306

InChI

InChI=1S/C23H16BrN3/c1-15-7-12-19-21(13-15)25-14-20-22(16-5-3-2-4-6-16)26-27(23(19)20)18-10-8-17(24)9-11-18/h2-14H,1H3

InChI Key

MBCAQZFXRQFQJC-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.